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Introduction

Protein acylation, a crucial post-translational modification, involves the attachment of acyl
groups to proteins, influencing their function, localization, and stability.[1][2] One such type of
acylation is fatty acylation, a reversible process regulated by acyltransferases and deacylases.
Histone deacetylase 11 (HDACL11), the sole member of the class IV HDAC family, has been
identified as an efficient lysine defatty-acylase, with a particularly high activity for
demyristoylation.[3][4]

SIS17 is a potent and selective inhibitor of HDAC11 with an IC50 of 0.83 uM.[1][5][6] By
inhibiting the deacylase activity of HDAC11, SIS17 treatment is expected to lead to an increase
in the fatty acylation of its substrate proteins.[7][8] One of the known substrates of HDAC11 is
Serine Hydroxymethyltransferase 2 (SHMT2), a key enzyme in one-carbon metabolism.[3][4][7]
Treatment of cells with SIS17 has been shown to increase the fatty acylation of SHMT2.[6][7]

These application notes provide detailed protocols for measuring changes in protein acylation
following treatment with SIS17. The methods described herein are applicable for both targeted
analysis of specific proteins and global, proteome-wide quantification of acylation changes.

Signaling Pathway
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The inhibition of HDAC11 by SIS17 leads to an accumulation of acylated substrates. This

pathway highlights the mechanism by which SIS17 induces changes in protein acylation.
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Caption: SIS17 inhibits HDAC11, preventing the deacylation of its substrates.

Experimental Protocols

Two primary methods for quantifying changes in protein acylation after SIS17 treatment are

presented: a targeted approach using metabolic labeling and western blotting, and a global

approach using quantitative mass spectrometry.

Protocol 1: Targeted Analysis of Protein Acylation by
Metabolic Labeling and Western Blotting

This protocol is adapted from studies demonstrating the effect of SIS17 on SHMT2 acylation

and is suitable for investigating specific proteins of interest.[7]

Experimental Workflow:
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Caption: Workflow for targeted analysis of protein acylation.
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Materials:

e Cell line of interest (e.g., MCF7)

o Complete cell culture medium

e SIS17 (prepared in DMSO)

o Alkyne-tagged fatty acid analog (e.g., 13-tetradecynoic acid - Alk14)
 Lysis buffer (e.g., RIPA buffer with protease inhibitors)
 Biotin-azide

o Click chemistry reaction buffer (containing copper(ll) sulfate, tris(2-carboxyethyl)phosphine
hydrochloride (TCEP), and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyllamine (TBTA))

o Streptavidin-agarose beads
o SDS-PAGE gels and buffers
 PVDF membrane
» Blocking buffer (e.g., 5% non-fat milk in TBST)
o Primary antibody against the protein of interest (e.g., anti-SHMT2)
e HRP-conjugated secondary antibody
e Chemiluminescent substrate
Procedure:
e Cell Culture and Treatment:
o Seed cells in appropriate culture dishes and allow them to adhere overnight.

o Treat the cells with the desired concentrations of SIS17 (e.g., 0, 12.5, 25, 50 uM) for 6
hours.
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Metabolic Labeling:

o During the last 4-6 hours of SIS17 treatment, add the alkyne-tagged fatty acid analog to
the culture medium (e.g., 50 uM Alk14).

Cell Lysis:

o Wash the cells with ice-cold PBS and lyse them in lysis buffer.
o Clarify the lysates by centrifugation to remove cell debris.
Click Chemistry:

o Perform a click chemistry reaction to conjugate biotin-azide to the alkyne-labeled proteins
in the cell lysate.

Streptavidin Pulldown:

o Incubate the lysates with streptavidin-agarose beads to capture the biotinylated (i.e.,
acylated) proteins.

o Wash the beads extensively to remove non-specifically bound proteins.

Elution and Western Blotting:

[e]

Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

o

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

[¢]

Probe the membrane with a primary antibody against the protein of interest, followed by
an HRP-conjugated secondary antibody.

[¢]

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis:

o Quantify the band intensities using densitometry software (e.g., ImageJ).
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o Normalize the signal of the acylated protein to a loading control or to the total protein
input.

Protocol 2: Global Quantitative Analysis of Protein
Acylation by Acyl-RAC and Mass Spectrometry

This protocol utilizes Acyl-Resin Assisted Capture (Acyl-RAC) to enrich for acylated proteins,
followed by quantitative mass spectrometry to identify and quantify changes in the acyl-
proteome after SIS17 treatment.[9][10][11]

Experimental Workflow:
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Caption: Workflow for global quantitative analysis of protein acylation.
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Materials:

e Cellline of interest

o Complete cell culture medium

e SIS17 (prepared in DMSO)

e Lysis buffer

o Methyl methanethiosulfonate (MMTS)

o Hydroxylamine (HAM) hydrochloride

» Thiol-reactive resin (e.g., thiopropyl sepharose)
o Wash buffers

» Elution buffer with a reducing agent (e.g., DTT or TCEP)
e Trypsin

o Reagents for LC-MS/MS analysis

Procedure:

e Cell Culture and Treatment:

o Culture cells and treat with SIS17 and a vehicle control (DMSO) as described in Protocol
1.

o Cell Lysis and Blocking of Free Thiols:
o Lyse the cells and treat the lysate with MMTS to block all free cysteine thiols.
» Acyl-Resin Assisted Capture (Acyl-RAC):

o Divide each sample into two aliquots: one to be treated with hydroxylamine (+HAM) to
cleave thioester bonds, and a negative control treated with a non-reactive solution (e.g.,
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Tris or NaCl) (-HAM).

o Incubate the lysates with a thiol-reactive resin. In the +HAM samples, the newly exposed
thiols from formerly acylated cysteines will bind to the resin.

o Wash the resin extensively to remove non-specifically bound proteins.

» Elution and Digestion:
o Elute the captured proteins from the resin using a buffer containing a reducing agent.
o Perform in-solution or on-bead digestion of the eluted proteins with trypsin.

e LC-MS/MS Analysis:

o Analyze the resulting peptide mixtures by liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

o Data Analysis:

o Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and
guantify the proteins in each sample.

o Compare the protein abundances in the +HAM samples between the SIS17-treated and
control groups to identify proteins with altered acylation. Proteins that are enriched in the
+HAM samples are considered acylated. An increase in the abundance of a protein in the
SIS17-treated +HAM sample compared to the control +HAM sample indicates increased
acylation.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison
between different treatment conditions.

Table 1: Quantified Changes in Acylation of SHMT?2 after SIS17 Treatment (Western Blot)
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Fold Change in
SIS17 SHMT2 Acylation

. . Standard Deviation p-value
Concentration (uM)  (Normalized to

Control)
0 (Control) 1.00 0.12
12.5 1.85 0.21 <0.05
25 2.54 0.33 <0.01
50 3.12 0.45 <0.001

Note: The data presented are representative examples and will vary depending on the
experimental conditions and cell line used. The fold changes are based on densitometric

analysis of Western blot bands.[12]

Table 2: Top 5 Proteins with Increased Acylation after SIS17 Treatment (LC-MS/MS)
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Fold Change
Protein Gene (SIS17/Control  p-value Function
)
Serine
hydroxymethyltra One-carbon
SHMT2 3.5 <0.001
nsferase, metabolism
mitochondrial
. Calcium-binding
Calumenin CALU 2.8 <0.01 )
protein
Ras-related Vesicular
_ RAB7A 25 <0.01 o
protein Rab-7a trafficking
Membrane
Flotillin-1 FLOT1 2.2 <0.05 microdomain
organization
Guanine
nucleotide- .
o ) Signal
binding protein GNAI1 2.0 <0.05 ]
) ) transduction
G(i) subunit
alpha-1

Note: This table presents hypothetical quantitative proteomics data for illustrative purposes.
The identification and quantification of acylated proteins will depend on the specific experiment.
Recent studies have identified other potential substrates of HDAC11, such as CALU, which
may also show increased acylation upon SIS17 treatment.[13]

Conclusion

The protocols outlined in these application notes provide robust methods for measuring
changes in protein acylation following treatment with the HDAC11-specific inhibitor, SIS17. The
targeted Western blot approach is suitable for validating changes in the acylation of known or
suspected substrates, while the global quantitative mass spectrometry approach allows for the
discovery of novel targets and a broader understanding of the effects of HDAC11 inhibition on
the acyl-proteome. These methods are valuable tools for researchers in cell biology,
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pharmacology, and drug development who are investigating the roles of protein acylation and
the therapeutic potential of HDAC11 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b610853#measuring-changes-in-protein-acylation-
after-sis17-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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